molecular formula C15H17N3S B8398007 tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine

tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine

Cat. No. B8398007
M. Wt: 271.4 g/mol
InChI Key: ORDKAKDRMJQWGP-UHFFFAOYSA-N
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Patent
US06638933B2

Procedure details

Compound (23) was prepared in accordance with general instructions 2 from 2-aminopyridine, tert-butylisonitrile, thiophene-2-carbaldehyde, and perchloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([N+:12]#[C-:13])([CH3:11])([CH3:10])[CH3:9].[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH:19]=O.Cl(O)(=O)(=O)=O>>[C:8]([NH:12][C:13]1[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[N:1][C:19]=1[C:15]1[S:14][CH:18]=[CH:17][CH:16]=1)([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[N+]#[C-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=C(N=C2N1C=CC=C2)C=2SC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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